molecular formula C26H23ClO3 B2618675 4-[3-(2-Chlorophenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate CAS No. 331461-31-5

4-[3-(2-Chlorophenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate

Cat. No.: B2618675
CAS No.: 331461-31-5
M. Wt: 418.92
InChI Key: SGYYCJBKIGKHSZ-SFQUDFHCSA-N
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Description

4-[3-(2-Chlorophenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate is a synthetic organic compound characterized by a hybrid structure combining acryloyl and benzoate moieties. The molecule features a 2-chlorophenyl group attached to an acryloyl chain, which is further esterified to a 4-(tert-butyl)benzoate group. This design introduces both electron-withdrawing (chlorine) and sterically bulky (tert-butyl) substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name

[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClO3/c1-26(2,3)21-13-8-20(9-14-21)25(29)30-22-15-10-19(11-16-22)24(28)17-12-18-6-4-5-7-23(18)27/h4-17H,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYYCJBKIGKHSZ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structure

The compound features a complex structure characterized by:

  • Acryloyl group : Contributing to its reactivity.
  • Chlorophenyl moiety : Implicated in various biological interactions.
  • Tert-butyl group : Enhancing lipophilicity, which may affect its absorption and distribution.

Molecular Formula

The molecular formula of the compound is C26H23ClO3C_{26}H_{23}ClO_3, indicating a substantial molecular weight that may influence its pharmacokinetics.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 4-[3-(2-Chlorophenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate. Research indicates that such compounds may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Study: In Vitro Analysis

In a study evaluating various derivatives, it was found that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Cell LineIC50 (µM)Mechanism
MCF-715Caspase activation
HeLa20Apoptosis induction

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The chlorophenyl component is believed to enhance membrane permeability, leading to increased susceptibility of bacterial cells.

Case Study: Antimicrobial Efficacy

In a comparative study, 4-[3-(2-Chlorophenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate was tested against standard strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

Anti-inflammatory Effects

Preliminary research suggests that the compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease.

Apoptosis Induction

The compound's ability to trigger apoptosis is primarily mediated through:

  • Caspase Activation : Leading to cell death.
  • Reactive Oxygen Species (ROS) : Inducing oxidative stress in target cells.

Membrane Disruption

The antimicrobial activity is likely due to:

  • Membrane Permeabilization : Caused by interactions between the chlorophenyl group and bacterial membranes.

Comparison with Similar Compounds

Key Observations:

In contrast, the 2-thienyl group in the sulfonate analog () provides heteroaromaticity, which may alter electronic conjugation and binding affinity . The tert-butyl group enhances lipophilicity, favoring membrane permeability, whereas the sulfonate group in the brominated analog increases water solubility and polarity .

Molecular Weight and Functional Groups :

  • The brominated sulfonate derivative has a significantly higher molecular weight (449.34 g/mol) due to the bromine atom and sulfonate group, compared to the target compound (~388.84 g/mol). This difference may impact pharmacokinetic profiles, such as renal clearance or tissue penetration .
  • The DTPA-conjugated compound () is engineered for radiopharmaceutical applications, with a chelating agent enabling 99mTc integration for imaging purposes .

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